Studies have explored the potential anti-inflammatory and antioxidant properties of 6-(3,3-DMA)chrysin.
Some research suggests that 6-(3,3-DMA)chrysin may help reduce inflammation. For instance, a study published in the journal "Biological and Pharmaceutical Bulletin" found that 6-(3,3-DMA)chrysin exhibited anti-inflammatory effects in lipopolysaccharide-induced macrophages.
Other studies have investigated the antioxidant properties of 6-(3,3-DMA)chrysin. A study published in the journal "Food & Function" reported that 6-(3,3-DMA)chrysin showed antioxidant activity in cell cultures [].
6-Prenylchrysin is a prenylated flavonoid, a subclass of flavonoids known for their diverse biological activities. This compound features a prenyl group attached to the chrysin structure, which is characterized by its chromone backbone. The molecular formula of 6-prenylchrysin is C₁₅H₁₄O₄, and it exhibits notable structural properties that contribute to its reactivity and biological functions.
The mechanism of action of 6-(3,3-DMA)chrysin remains unknown due to a lack of research on its biological properties. Given its structural similarity to chrysin, it is possible that 6-(3,3-DMA)chrysin might exhibit similar biological effects. Chrysin has been implicated in various activities, including antioxidant, anti-inflammatory, and anticancer properties []. However, further research is necessary to confirm if 6-(3,3-DMA)chrysin possesses similar functionalities.
These reactions are essential for understanding its stability and potential applications in medicinal chemistry.
6-Prenylchrysin exhibits various biological activities:
Several synthesis methods have been developed for 6-prenylchrysin:
These methods highlight the versatility in synthesizing this compound for research and application purposes.
6-Prenylchrysin has several applications across different fields:
Research on the interaction of 6-prenylchrysin with various biological targets has revealed significant insights:
These interaction studies are vital for understanding how 6-prenylchrysin can be used effectively in clinical settings.
Several compounds share structural similarities with 6-prenylchrysin. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Chrysin | Flavonoid | Non-prenylated; known for antioxidant properties |
| Prenylflavonoids | Prenylated Flavonoids | Various substitutions affect bioactivity |
| Luteolin | Flavonoid | Exhibits strong anti-inflammatory effects |
| Apigenin | Flavonoid | Known for its neuroprotective effects |
What sets 6-prenylchrysin apart is its specific prenylation at the sixth position, which enhances its bioactivity compared to non-prenylated flavonoids like chrysin. This modification significantly influences its pharmacological profile, making it a unique candidate for further research and application in medicine.
The mechanism underlying this hydrophobic enhancement involves the prenyl group's ability to facilitate stronger interactions with hydrophobic regions within the ATP-binding cassette subfamily G member 2 binding pocket [2]. Studies indicate that hydrophobically-substituted flavonoids demonstrate superior inhibitory capacity compared to their non-substituted counterparts, with the prenyl modification at carbon-6 producing the most pronounced effect [11]. The hydrophobic character of the prenyl group enables optimal positioning within the transporter's substrate-binding domain, resulting in high-affinity interactions that effectively block drug efflux activity [29].
Quantitative structure-activity relationship analyses reveal that hydrophobic substitutions correlate directly with increased inhibitory potency against ATP-binding cassette subfamily G member 2 [31]. The prenyl group's hydrophobic properties are particularly advantageous because they allow the compound to partition effectively into membrane environments while maintaining specific binding interactions with the transporter protein [9]. This dual functionality explains why 6-prenylchrysin demonstrates such exceptional selectivity for ATP-binding cassette subfamily G member 2 over other ATP-binding cassette transporters like P-glycoprotein and multidrug resistance-associated protein 1 [1].
| Compound | Inhibitory Concentration 50 (μM) | Substitution | Selectivity |
|---|---|---|---|
| 6-Prenylchrysin | 0.3 | 6-Prenyl | ATP-binding cassette subfamily G member 2 specific |
| Tectochrysin | Not specified | 7-Methoxy | ATP-binding cassette subfamily G member 2 specific |
| GF120918 | 0.3 | Reference | Non-specific |
| Chrysin | 0.5-1.0 | Parent compound | ATP-binding cassette subfamily G member 2 inhibitor |
| Biochanin A | 0.5-1.0 | Isoflavone | ATP-binding cassette subfamily G member 2 inhibitor |
The comparative analysis of prenylation versus methoxylation modifications in flavone derivatives reveals significant differences in biological activity enhancement [22]. Prenylation consistently demonstrates superior activity enhancement compared to methoxylation across multiple biological assays, with prenylated flavonoids exhibiting increased antibacterial, anti-inflammatory, antioxidant, and cytotoxic activities [32]. The prenyl moiety increases compound lipophilicity, leading to enhanced cell membrane affinity and improved bioactivity profiles [22].
Specific studies comparing 6-prenylchrysin with methoxylated chrysin derivatives demonstrate that prenylation at carbon-6 produces substantially greater ATP-binding cassette subfamily G member 2 inhibitory activity than methoxylation at equivalent positions [1] [11]. While methoxylation at carbon-7, as seen in tectochrysin, provides moderate activity enhancement, the effect remains significantly less pronounced than carbon-6 prenylation [1]. This difference stems from the distinct physicochemical properties imparted by each modification type [26].
Methoxylation generally involves electron-donating effects that can modulate binding interactions through electronic rather than hydrophobic mechanisms [26]. However, research indicates that certain methoxylation patterns, particularly at carbon-3 and carbon-5 positions, actually decrease antibacterial and other biological activities [26]. In contrast, prenylation consistently enhances activity across diverse biological targets, with the carbon-6 position representing the optimal site for maximal activity enhancement in chrysin derivatives [23].
The mechanistic basis for prenylation superiority lies in its ability to simultaneously enhance lipophilicity and provide favorable steric interactions within target binding sites [14]. Prenylated compounds demonstrate improved tissue accumulation and reduced elimination compared to their methoxylated counterparts, contributing to enhanced in vivo efficacy [22]. Studies specifically examining prenylated versus methoxylated flavone derivatives in ATP-binding cassette subfamily G member 2 inhibition confirm that prenylation provides superior inhibitory capacity [11].
| Modification | Activity Enhancement | Mechanism | Representative Inhibitory Concentration 50 (μM) |
|---|---|---|---|
| Prenylation at C6 | Very High | Hydrophobic interaction | 0.3 |
| Methoxylation at C7 | Moderate | Electron donation | ~1-2 |
| Prenylation at C8 | Moderate | Lipophilicity increase | ~15 |
| Methoxylation at C3 | Decreased | Binding hindrance | >100 |
| Methoxylation at C5 | Decreased | Activity reduction | >50 |
Position-specific substitution patterns within the flavone scaffold critically determine pharmacological activity profiles, with distinct positions exhibiting markedly different effects on biological function [11] [15]. Research systematically examining substituent effects at carbon-5, carbon-6, and carbon-7 positions reveals that each position contributes uniquely to overall activity modulation [1] [17].
Carbon-5 hydroxylation consistently produces positive effects on ATP-binding cassette subfamily G member 2 inhibitory activity, contrasting sharply with the negative effects observed at carbon-3 and neutral effects at carbon-7 hydroxylation [1] [11]. The carbon-5 hydroxyl group appears essential for optimal binding interactions, as its presence significantly enhances the inhibitory potency of flavone derivatives [17]. Studies demonstrate that compounds lacking carbon-5 hydroxylation exhibit substantially reduced activity compared to their hydroxylated counterparts [15].
Carbon-6 prenylation represents the most impactful modification for ATP-binding cassette subfamily G member 2 inhibition, producing the strongest positive effect among all tested positions [1]. The carbon-6 position provides optimal spatial orientation for the prenyl group to engage in favorable hydrophobic interactions within the transporter binding pocket [17]. Research indicates that carbon-6 prenylation increases electronegativity at this site, facilitating electrophilic attack by positively charged alkyl side-chain carbon ions during binding [17].
Carbon-7 modifications demonstrate more nuanced effects, with methoxylation producing slightly positive results in compounds like tectochrysin, while hydroxylation effects vary depending on the overall substitution pattern [1]. The carbon-7 position appears particularly important for flavanone substrates, where hydroxylation is required for enzymatic recognition and prenylation activity [17]. Studies examining flavanone prenyltransferases confirm that carbon-7 hydroxyl groups are essential for substrate recognition and subsequent prenylation reactions [17].
| Position | Substitution Type | Effect on Activity | Example Compound |
|---|---|---|---|
| C5 | Hydroxyl | Positive | Standard flavones |
| C6 | Prenyl | Strong Positive | 6-Prenylchrysin |
| C7 | Methoxy/Hydroxyl | Slightly Positive | Tectochrysin |
| C3 | Hydroxyl | Negative | Flavonols |
| C8 | Prenyl | Moderate Positive | 8-Prenylchrysin |
Stereospecific requirements play critical roles in determining the efficacy of enzymatic interactions involving 6-prenylchrysin and related compounds [27] [36]. The stereochemical configuration of flavonoids profoundly influences their uptake, metabolism, and biological activity in biological systems [36]. Research demonstrates that proteins exhibit high sensitivity to ligand stereochemistry, with specific enantiomers showing dramatically different binding affinities and biological effects [27].
Studies examining flavanol stereoisomers reveal that stereochemical configuration has profound influence on uptake and metabolism in humans [36]. The research shows that (-)-epicatechin represents the single stereoisomer capable of mediating significant arterial dilation responses, while other stereoisomers lack this activity [36]. This stereoselectivity occurs independently of classic antioxidant properties, indicating that specific three-dimensional molecular arrangements are required for optimal biological function [36].
In the context of ATP-binding cassette subfamily G member 2 interactions, stereospecific requirements become particularly important given the chiral nature of the transporter protein and its binding sites [33]. The transporter exists as a homodimer or multimer structure that creates asymmetric binding environments sensitive to substrate stereochemistry [33]. Research indicates that the planar structure of compounds like 6-prenylchrysin is critical for binding to the active site of the protein [2].
Enzymatic prenyltransferases demonstrate remarkable stereospecificity in their substrate recognition and product formation [17]. Studies of flavonoid-specific prenyltransferases reveal that these enzymes exhibit strict requirements for substrate stereochemistry, with specific hydroxylation patterns and spatial arrangements necessary for enzymatic recognition [17]. The prenylation reaction itself proceeds through stereospecific mechanisms that determine the final three-dimensional structure of products like 6-prenylchrysin [14].
Membrane-bound prenyltransferases represent the cornerstone enzymes in the natural biosynthesis of 6-prenylchrysin and related prenylated flavonoids. These specialized enzymes belong to the UbiA superfamily and are characterized by their unique nine transmembrane alpha helical domains, which facilitate their integration into biological membranes [1] [2]. The natural biosynthetic pathway of 6-prenylchrysin is primarily orchestrated by these membrane-associated enzymes, which catalyze the regiospecific transfer of prenyl groups from isoprenoid donors to flavonoid acceptors.
The fundamental mechanism underlying membrane-bound prenyltransferase function involves the coupling of two major metabolic pathways: the isoprenoid pathway and the shikimate/polyketide pathway [1]. This enzymatic coupling represents a rate-limiting step in the biosynthesis of prenylated flavonoids, making prenyltransferases critical control points for the production of bioactive compounds such as 6-prenylchrysin. The membrane-bound nature of these enzymes provides several functional advantages, including access to lipophilic prenyl donors, optimal positioning within cellular membranes, and enhanced stability through membrane association [3].
Naringenin 8-dimethylallyltransferase from Sophora flavescens (SfN8DT-1) represents one of the most extensively characterized membrane-bound prenyltransferases involved in prenylated flavonoid biosynthesis [3]. This enzyme exhibits strict substrate specificity for flavanones, particularly naringenin, liquiritigenin, and hesperetin, while showing no activity toward flavonols or isoflavones [3]. The enzyme demonstrates remarkable regioselectivity, catalyzing prenylation exclusively at the 8-position of compatible flavanone substrates. The apparent Km values for dimethylallyl diphosphate (DMAPP) and naringenin are 106 μM and 55 μM, respectively, which fall within the typical range observed for secondary metabolic enzymes [3].
Subcellular localization studies reveal that SfN8DT-1 is specifically targeted to plastids, where it gains access to the methylerythritol phosphate (MEP) pathway-derived prenyl donors [3]. This plastidial localization is consistent with the general pattern observed for aromatic prenyltransferases in plants, which typically utilize MEP pathway products as prenyl donors [4]. The enzyme requires divalent cations for optimal activity, with magnesium being the most effective cofactor, followed by nickel, manganese, and calcium [1].
The substrate specificity of membrane-bound prenyltransferases is determined by the architecture of their active site pockets, which function as molecular rulers to accommodate specific substrate sizes and shapes [5]. For SfN8DT-1, the enzyme exhibits strict donor specificity for DMAPP, with no detectable activity toward geranyl diphosphate, farnesyl diphosphate, geranylgeranyl diphosphate, or phytyl diphosphate [3]. This stringent donor specificity contrasts with other prenyltransferases such as SfG6DT, which can accept multiple prenyl donors including DMAPP, geranyl diphosphate, and farnesyl diphosphate [1].
Yeast-based biotransformation systems have emerged as powerful platforms for the scalable production of 6-prenylchrysin and related prenylated flavonoids. The development of these systems represents a significant advancement in metabolic engineering, offering several advantages over traditional plant-based production methods, including faster growth rates, easier genetic manipulation, and the ability to produce compounds that occur rarely in nature [6] [7].
The foundation of yeast-based biotransformation for prenylated flavonoid production lies in the heterologous expression of plant membrane-bound prenyltransferases in Saccharomyces cerevisiae. This approach has been successfully demonstrated with SfN8DT-1, where transgenic yeast expressing the enzyme can efficiently produce prenylated naringenin without the need for external prenyl donor feeding [6]. The endogenous yeast isoprenoid biosynthetic machinery provides the necessary DMAPP substrate, while the introduced prenyltransferase catalyzes the prenylation reaction using exogenously added flavonoid substrates.
The membrane-bound nature of plant prenyltransferases presents both opportunities and challenges in yeast expression systems. The eukaryotic expression environment of yeast provides appropriate post-translational modifications and membrane insertion machinery that are absent in bacterial systems [8]. This compatibility results in proper enzyme folding, membrane localization, and catalytic activity. Biochemical characterization of recombinant SfN8DT-1 expressed in yeast confirmed that the enzyme retains its native properties, including substrate specificity, kinetic parameters, and divalent cation requirements [3].
One of the most significant advantages of yeast-based systems is their ability to produce prenylated flavonoids without requiring external prenyl donor supplementation. The endogenous mevalonate pathway in yeast generates sufficient DMAPP to support prenyltransferase activity, thereby reducing production costs and simplifying the bioprocess [6]. This feature is particularly important for industrial applications where substrate costs can significantly impact economic feasibility.
The scalability of yeast-based biotransformation systems has been demonstrated through various optimization strategies. These include metabolic engineering approaches to enhance prenyl donor availability, optimization of culture conditions to maximize enzyme expression and activity, and development of fed-batch fermentation protocols to improve product yields [9]. The use of constitutive promoters ensures consistent enzyme expression throughout the fermentation process, while careful control of temperature, pH, and nutrient availability optimizes cellular health and productivity.
Recent advances in yeast strain engineering have further enhanced the potential of these systems for prenylated flavonoid production. The development of specialized yeast strains with enhanced β-lyase activity has shown promise for biotransformation applications in related fields [8]. These engineering approaches can be adapted for prenylated flavonoid production by incorporating additional metabolic modifications such as enhanced prenyl donor biosynthesis or improved membrane protein expression.
The substrate specificity profiles of Sophora flavescens prenyltransferases SfN8DT-1 and SfG6DT represent fundamental determinants of their biosynthetic capabilities and potential applications in metabolic engineering. These enzymes exhibit distinct substrate preferences that reflect their evolutionary adaptation to specific biosynthetic roles within the plant's secondary metabolic network [1] [3].
SfN8DT-1 demonstrates remarkable substrate specificity toward flavanone substrates, with naringenin serving as the optimal acceptor molecule. Systematic substrate screening reveals that the enzyme accepts naringenin (100% relative activity), liquiritigenin (102% relative activity), and hesperetin (52% relative activity) as effective substrates [3]. This substrate profile indicates that the enzyme has evolved to recognize the flavanone backbone structure, particularly the absence of hydroxylation at the 3-position of the C-ring, which distinguishes flavanones from flavonols.
The structural requirements for SfN8DT-1 substrate recognition involve several key features of the flavanone skeleton. The presence of hydroxyl groups at positions 5 and 7 of the A-ring appears to be essential for substrate binding and catalysis, as evidenced by the enzyme's ability to accept both naringenin and liquiritigenin [3]. However, the enzyme shows reduced activity toward hesperetin, which contains an additional methoxy group on the B-ring, suggesting that B-ring substitutions can influence substrate affinity. Notably, SfN8DT-1 cannot accept sakuranetin, a methyl derivative of naringenin with methoxylation at the 7-position, indicating that modifications in the vicinity of the prenylation site strongly inhibit substrate recognition [3].
The prenyl donor specificity of SfN8DT-1 is exceptionally strict, with the enzyme showing exclusive activity toward DMAPP. Extensive screening with alternative prenyl donors including geranyl diphosphate, farnesyl diphosphate, geranylgeranyl diphosphate, and phytyl diphosphate resulted in no detectable product formation [3]. This stringent donor specificity reflects the enzyme's active site architecture, which is precisely configured to accommodate the C5 dimethylallyl moiety while excluding longer prenyl chains.
In contrast to SfN8DT-1, the isoflavone-specific prenyltransferase SfG6DT exhibits broader substrate specificity profiles for both acceptor molecules and prenyl donors. SfG6DT efficiently catalyzes the prenylation of genistein at the 6-position, but also accepts other isoflavone substrates including daidzein and demonstrates activity toward some flavonol substrates such as kaempferol [1]. This broader substrate tolerance suggests that SfG6DT possesses a more accommodating active site architecture compared to SfN8DT-1.
The prenyl donor specificity of SfG6DT differs markedly from that of SfN8DT-1. While DMAPP remains the preferred substrate (100% relative activity), SfG6DT also accepts geranyl diphosphate (4.5% relative activity) and shows trace activity with farnesyl diphosphate [1]. This expanded donor specificity indicates that the SfG6DT active site can accommodate prenyl chains of varying lengths, albeit with significantly reduced efficiency for longer chain substrates.
Kinetic analysis reveals that both enzymes exhibit similar apparent Km values for their respective optimal substrates. SfN8DT-1 shows Km values of 106 μM for DMAPP and 55 μM for naringenin, while SfG6DT displays Km values of 99 μM for DMAPP and 55 μM for genistein [1] [3]. These comparable kinetic parameters suggest that both enzymes have evolved similar binding affinities for their respective substrate pairs, despite their different structural specificities.
The divalent cation requirements of these prenyltransferases also show some variation. Both enzymes require magnesium for optimal activity, but they differ in their tolerance for alternative metal cofactors. SfG6DT shows activity with nickel (39%), manganese (16%), and calcium (7.9%) relative to magnesium, while specific data for SfN8DT-1 metal tolerance is limited [1]. These differences in metal cofactor specificity may reflect subtle variations in the metal binding sites of the two enzymes.
Chimeric enzyme engineering represents a sophisticated approach to enhancing the catalytic efficiency and expanding the functional capabilities of prenyltransferases involved in 6-prenylchrysin biosynthesis. This strategy involves the systematic combination of functional domains from different enzymes to create hybrid proteins with improved or novel properties [5] [10].
The structural organization of membrane-bound prenyltransferases makes them particularly amenable to chimeric engineering approaches. These enzymes typically contain distinct functional domains including transmembrane regions for membrane anchoring, substrate binding pockets for acceptor molecule recognition, and prenyl donor binding sites [1] [2]. The modular nature of these domains allows for targeted engineering strategies that can modify specific aspects of enzyme function while preserving overall structural integrity.
Domain swapping between SfN8DT-1 and SfG6DT has provided valuable insights into the molecular determinants of substrate specificity in these prenyltransferases. Analysis of chimeric enzymes created by exchanging domains between these two enzymes revealed that the region neighboring the fifth transmembrane α-helix is crucial for determining flavonoid substrate specificity [1]. This finding has significant implications for engineering prenyltransferases with altered substrate preferences, as it identifies specific structural elements that can be targeted for modification.
Active site engineering represents another powerful approach for enhancing prenyltransferase catalytic efficiency. Structure-guided mutagenesis studies have demonstrated that specific amino acid residues within the substrate binding pocket can dramatically influence enzyme activity and specificity [10]. For example, systematic mutagenesis of key residues in aromatic prenyltransferases has revealed positions that control prenylation regiospecificity, donor chain length preference, and overall catalytic efficiency.
The engineering of substrate binding pockets has shown particular promise for improving prenyltransferase performance. Structural analysis of prenyltransferase active sites reveals that these regions function as molecular rulers, with the depth and width of the binding pocket determining the size and shape of acceptable substrates [5]. Strategic modifications to these binding regions can expand substrate specificity, improve binding affinity, or redirect prenylation regioselectivity.
Cofactor binding enhancement represents another avenue for improving prenyltransferase catalytic efficiency. Since these enzymes require divalent metal cations for activity, engineering approaches that optimize metal binding sites can significantly enhance enzyme performance [5]. This includes modifications to conserved aspartate-rich motifs that coordinate metal ions, as well as structural changes that improve the positioning of these binding sites relative to the substrate binding pocket.
The development of thermostable prenyltransferase variants through protein engineering has demonstrated significant improvements in enzyme performance and industrial applicability. Engineering strategies targeting protein stability include the introduction of disulfide bonds, optimization of hydrophobic core packing, and modification of surface charge distributions [11]. These approaches have successfully produced prenyltransferase variants with enhanced thermal stability while maintaining or improving catalytic activity.
Membrane association engineering represents a specialized area of chimeric enzyme development for membrane-bound prenyltransferases. The transmembrane regions of these enzymes can be modified to improve membrane insertion efficiency, enhance protein stability, or alter subcellular localization [12]. These modifications are particularly important for heterologous expression systems where the host organism may lack optimal membrane insertion machinery.
The combination of multiple engineering strategies in single chimeric enzymes has shown synergistic effects on enzyme performance. For example, simultaneous optimization of substrate binding, metal coordination, and protein stability can produce variants with dramatically enhanced catalytic properties compared to single-site modifications [10]. This multi-parameter optimization approach requires sophisticated screening methods but can yield enzymes with significantly improved industrial potential.
Directed evolution approaches complement rational design strategies in chimeric enzyme engineering. Random mutagenesis combined with high-throughput screening can identify beneficial mutations that might not be predicted from structural analysis alone [13]. The combination of rational design and directed evolution, known as semi-rational design, has proven particularly effective for optimizing complex enzyme properties such as substrate specificity and catalytic efficiency.
The practical application of chimeric prenyltransferases in biotechnology requires careful consideration of expression system compatibility and downstream processing requirements. Engineered enzymes must retain their membrane-bound nature while being expressed at sufficient levels in heterologous hosts [12]. This often requires co-engineering of expression systems to provide appropriate membrane environments and post-translational modification machinery.